molecular formula C17H16FNO B1394471 3-(Dimethylamino)-1-(2-fluoro-1,1'-biphenyl-4-yl)prop-2-en-1-one CAS No. 1287227-88-6

3-(Dimethylamino)-1-(2-fluoro-1,1'-biphenyl-4-yl)prop-2-en-1-one

Cat. No. B1394471
M. Wt: 269.31 g/mol
InChI Key: NDFSJPDKGCMCOA-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)-1-(2-fluoro-1,1'-biphenyl-4-yl)prop-2-en-1-one, also known as DMFP, is a fluorinated compound belonging to the family of biphenyl compounds. It is a white powder with a melting point of 64-66°C and a boiling point of 222-223°C. DMFP has been studied extensively for its potential applications in scientific research. It has been used in various experiments, such as in the synthesis of organic compounds, as a reagent for the synthesis of fluorinated compounds, and as a catalyst for the synthesis of polymers. In addition, DMFP has been used as a fluorescent probe for the detection of various biomolecules, as a reagent for the synthesis of drugs, and as a potential therapeutic agent for various diseases.

Scientific Research Applications

Nonlinear Optical Absorption and Optical Device Applications

3-(Dimethylamino)-1-(2-fluoro-1,1'-biphenyl-4-yl)prop-2-en-1-one and its derivatives have been explored for their nonlinear optical absorption properties. A study synthesized a novel chalcone derivative compound and investigated its nonlinear optical properties using a z-scan technique with nanosecond laser pulses. The compound exhibited a switchover from saturable absorption to reverse saturable absorption with increasing excitation intensity, indicating its potential as a candidate for optical device applications like optical limiters (Rahulan et al., 2014).

Broadband Nonlinear Optical Material

In a separate study, pyrene derivatives of 3-(Dimethylamino)-1-(2-fluoro-1,1'-biphenyl-4-yl)prop-2-en-1-one were synthesized to explore their broadband nonlinear refraction capabilities. The compounds exhibited a positive third-order nonlinear refractive index with high linear transmission, making them suitable for lossless broadband nonlinear refraction applications (Wu et al., 2017).

Bioactivity of Enaminone Complexes

Another aspect of research focused on the synthesis of enaminones, including derivatives of 3-(Dimethylamino)-1-(2-fluoro-1,1'-biphenyl-4-yl)prop-2-en-1-one, and their chelation with various metal nitrates. The bioactivity of these ligands and metal complexes was investigated against different types of bacteria and fungi, highlighting their potential use in biomedical applications (Jeragh & Elassar, 2015).

Fluorescent Chemosensors

The compound has also been studied for its application as a fluorescent chemosensor. A novel compound with intramolecular charge transfer characteristics was synthesized and characterized. It demonstrated potential as a selective, sensitive, and reversible fluorescent chemosensor for the detection of Fe+3 ions, indicating its utility in analytical chemistry applications (Singh et al., 2014).

properties

IUPAC Name

(E)-3-(dimethylamino)-1-(3-fluoro-4-phenylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c1-19(2)11-10-17(20)14-8-9-15(16(18)12-14)13-6-4-3-5-7-13/h3-12H,1-2H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFSJPDKGCMCOA-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-1-(2-fluoro-1,1'-biphenyl-4-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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